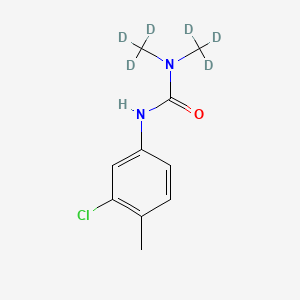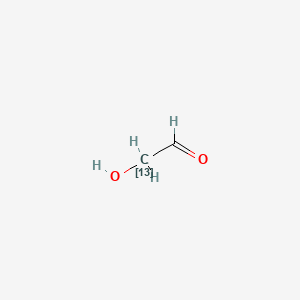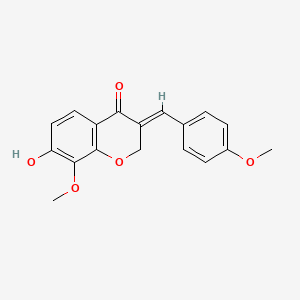
Demethylamino Ranitidine-d6 Acetamide Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylamino Ranitidine-d6 Acetamide Sodium is an impurity of Ranitidine . It is also a degradation product of Ranitidine hydrochloride . The empirical formula is CH18N34 and it has a molecular weight of 323.34 .
Molecular Structure Analysis
The molecular formula of this compound is C12H12D6N3O4S•Na . The molecular weight is 329.38 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 323.34 . It is recommended to be stored at 4° C .Aplicaciones Científicas De Investigación
Degradation and Mineralization Processes
- Electrochemical Advanced Oxidation : Ranitidine has been recognized as an emerging pollutant in water sources. Studies have shown that electrochemical advanced oxidation processes (EAOPs) like anodic oxidation with electrogenerated H2O2 and electro-Fenton are effective in degrading and mineralizing ranitidine in aqueous media. The study demonstrated the higher oxidation power of the electro-Fenton process using a BDD anode and established a plausible reaction pathway for ranitidine mineralization, highlighting the effectiveness of EAOPs in removing ranitidine and its oxidation by-products from water (Olvera-Vargas et al., 2014).
Transformation and Elimination in Water Treatment
- Transformation during Water Treatment : Ranitidine is known to form N-nitrosodimethylamine (NDMA) upon chloramination, posing a concern for water utilities using chloramine disinfection. Research on the transformation of ranitidine during water chlorination and ozonation assessed the efficiency of these processes in transforming ranitidine and eliminating its NDMA formation potential (NDMA-FP). The study found that chlorine and ozone react rapidly with the different moieties of ranitidine, with ozonation efficiently deactivating ranitidine in water and wastewater treatment, providing insights for managing ranitidine and similar NDMA precursors in water resources (Jeon et al., 2016).
Drug Formulation and Delivery Systems
- Gastro-Retentive Drug Delivery System : Ranitidine HCl, with its specific absorption and bioavailability characteristics, is an ideal candidate for gastro-retentive drug delivery systems (GRDDS). Research focused on developing, formulating, and optimizing floating, bioadhesive, and swellable matrix tablets of ranitidine HCl. Using a combination of polymers and agents, an optimum retentive formulation was achieved, providing a strategy to overcome the limitations associated with conventional ranitidine HCl tablets (Nigusse et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Demethylamino Ranitidine-d6 Acetamide Sodium involves the reaction of Ranitidine-d6 with acetic anhydride to form Demethylamino Ranitidine-d6 Acetate, which is then converted to Demethylamino Ranitidine-d6 Acetamide by reaction with ammonium hydroxide. Finally, the Demethylamino Ranitidine-d6 Acetamide is converted to its sodium salt form by reaction with sodium hydroxide.", "Starting Materials": [ "Ranitidine-d6", "Acetic anhydride", "Ammonium hydroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Ranitidine-d6 is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form Demethylamino Ranitidine-d6 Acetate.", "Step 2: The Demethylamino Ranitidine-d6 Acetate is then reacted with ammonium hydroxide to form Demethylamino Ranitidine-d6 Acetamide.", "Step 3: Finally, the Demethylamino Ranitidine-d6 Acetamide is converted to its sodium salt form by reaction with sodium hydroxide." ] } | |
Número CAS |
1346606-56-1 |
Fórmula molecular |
C12H18N3NaO4S |
Peso molecular |
329.379 |
Nombre IUPAC |
sodium;(Z)-1-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-;/i1D3,2D3; |
Clave InChI |
YWETXBRGXAEYGG-UCIBPVMSSA-M |
SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] |
Sinónimos |
N-[2-[[[5-[(Dimethylamino-d6)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide Ion(1-) Sodium; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)
![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)




